molecular formula C5H10N2O B1588561 3-Methylpiperazin-2-one CAS No. 23936-11-0

3-Methylpiperazin-2-one

Cat. No. B1588561
CAS RN: 23936-11-0
M. Wt: 114.15 g/mol
InChI Key: BSPUWRUTIOUGMZ-UHFFFAOYSA-N
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Description



  • Name : ®-3-Methylpiperazin-2-one

  • CAS Registry Number : 922178-61-8

  • Molecular Formula : C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>O

  • Molecular Weight : 114.15 g/mol

  • Synonyms : ®-3-Methylpiperazin-2-one is a heterocyclic compound with potential pharmaceutical applications. It belongs to the piperazine family and contains a five-membered ring with a nitrogen atom.





  • Synthesis Analysis



    • The synthesis of ®-3-Methylpiperazin-2-one can be achieved through various methods, including cyclization reactions, Ugi reactions, and ring opening of aziridines. Further research is needed to explore novel synthetic routes.





  • Molecular Structure Analysis



    • The molecular structure of ®-3-Methylpiperazin-2-one consists of a piperazine ring with an additional methyl group. The stereochemistry is crucial for its biological activity.





  • Chemical Reactions Analysis



    • ®-3-Methylpiperazin-2-one can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity is essential for drug development.





  • Physical And Chemical Properties Analysis



    • Density : 0.992 g/cm³ (20°C)

    • Solubility : Freely soluble in water (302 g/L) at 25°C

    • Melting Point : Not specified

    • Boiling Point : Not specified

  • Scientific Research Applications

    Synthesis and Pharmacological Activity

    3-Methylpiperazin-2-one has been utilized in the synthesis of various pharmacologically active compounds. For example, it has been used in the creation of 2-aryl or alkyl substituted hexahydroimidaso[1,5-a]pyrazin-3(2H)-ones, which have shown potential for anti-inflammatory, coronary dilator, and central nervous system depressant activities (Omodei-sale & Toja, 1975).

    ABCB1 Inhibitors

    3-Methylpiperazin-2-one has been part of the molecular structure in the development of ABCB1 inhibitors. These inhibitors are designed to target the ABCB1 protein, which plays a critical role in drug resistance, especially in cancer treatment. The effectiveness of these compounds has been tested and confirmed in various biological assays (Colabufo et al., 2008).

    Supramolecular Architecture

    In crystallography and material science, 3-Methylpiperazin-2-one has been employed to study hydrogen-bonding interactions and crystal structures. Its role in forming multi-component hydrogen-bonding salts with aromatic carboxylic acids contributes to understanding diverse 3D net supramolecular architectures (Yu et al., 2015).

    Dopamine Receptor Research

    Compounds derived from 3-Methylpiperazin-2-one have been explored for their interaction with dopamine receptors. This research is significant in developing new treatments for neurological disorders and understanding the mechanisms of existing drugs (Enguehard-Gueiffier et al., 2006).

    Protein Kinase Inhibition

    3-Methylpiperazin-2-one has been a part of the structure of protein kinase inhibitors, which are crucial in cell signaling and cancer research. Different sources of this compound have shown varying properties, indicating the importance of its purity and synthesis method in scientific studies (Quick et al., 1992).

    Anticancer Research

    In the field of anticancer research, derivatives of 3-Methylpiperazin-2-one have shown significant activity against various cancer cell lines, highlighting its potential as a component in anticancer agents (Romero et al., 2020).

    Safety And Hazards

    Limited information available; handle with caution.

  • Future Directions

    Investigate its pharmacological potential, explore derivatives, and assess its safety profile.



    Remember that ®-3-Methylpiperazin-2-one is a promising compound, and further research is needed to unlock its full potential. 🌟


    properties

    IUPAC Name

    3-methylpiperazin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BSPUWRUTIOUGMZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(=O)NCCN1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H10N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00408401
    Record name 3-methylpiperazin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00408401
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    114.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Methylpiperazin-2-one

    CAS RN

    23936-11-0, 78551-38-9
    Record name 3-methylpiperazin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00408401
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (S)-3-Methyl-2-ketopiperazine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 3-Methyl-2-ketopiperazine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Methylpiperazin-2-one
    Reactant of Route 2
    3-Methylpiperazin-2-one
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    Reactant of Route 4
    3-Methylpiperazin-2-one
    Reactant of Route 5
    3-Methylpiperazin-2-one
    Reactant of Route 6
    Reactant of Route 6
    3-Methylpiperazin-2-one

    Citations

    For This Compound
    15
    Citations
    M Giannangeli, N Cazzolla, MR Luparini… - Journal of medicinal …, 1999 - ACS Publications
    … 1-(3-Chlorophenyl)-3-methylpiperazin-2-one Hydrochloride (9c). A suspension of the ethyl ester of N-[2-(3-chlorobenzenamino)ethyl]alanine (8c) (55.2 g, 0.2 mol) in 2 N HCl solution …
    Number of citations: 39 pubs.acs.org
    H He, HY Yang, SW Luckman, VS Bernan… - Helvetica chimica …, 2004 - Wiley Online Library
    … In the HMBC spectrum, the two- and three-bond H,C correlations clearly defined a 6-carboxyl-substituted 3-methylpiperazin-2-one moiety with a carbonyl attached to N(4)1). The …
    Number of citations: 12 onlinelibrary.wiley.com
    DA Rudolph, J Alcazar, MK Ameriks, AB Anton… - Bioorganic & Medicinal …, 2015 - Elsevier
    … As such, the rac-8-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones (7a–c and 7h–i) were prepared from 3-methylpiperazin-2-one (8, Scheme 1) via BOC protection …
    Number of citations: 30 www.sciencedirect.com
    L Xia, S Li, R Chen, K Liu, X Chen - The Journal of Organic …, 2013 - ACS Publications
    Several novel heterocycles have been constructed asymmetrically on the basis of a catalytic Ugi-type condensation of α-isocyanoacetamide and chiral cyclic imine. The combination of …
    Number of citations: 42 pubs.acs.org
    V Cuzuel, C Gouedard, L Cuccia, J Brunet… - International Journal of …, 2015 - Elsevier
    CO 2 capture and storage are quite a promising approach to limit greenhouse gas emission. However CO 2 capture process relies on the use of amine solutions which are likely to …
    Number of citations: 21 www.sciencedirect.com
    SJ Lee, MJ Park, S Kim, YS Park - Bulletin of the Korean Chemical … - Wiley Online Library
    … 1,4-Dibenzyl-3-methylpiperazin-2-one (3d) A pale yellow oil was obtained in 66% yield from 1b. H NMR (CDCl 3 , 400 MHz) 7.37–7.23 (m, 10H), 4.59 (ABq, J = 4.8 Hz, 2H), 3.92 (d, J = …
    Number of citations: 0 onlinelibrary.wiley.com
    L Ye, Y Yang, C Li, J Zhang, W Wang, M Ma… - European Journal of …, 2023 - Elsevier
    The neurokinin-3 receptor (NK3R) is one of three receptors that recognize neurokinins. The finding that pharmacological blockade of neurokinin B (NKB) signaling with an oral NK3R …
    Number of citations: 3 www.sciencedirect.com
    IM Saeed, P Alaba, SA Mazari, WJ Basirun… - International Journal of …, 2018 - Elsevier
    Post-combustion Carbon dioxide (CO 2 ) capture (PCC) via amine absorption-stripping is an evolving technology towards mitigation of CO 2 emissions. One of the major challenges in …
    Number of citations: 61 www.sciencedirect.com
    HR Hoveyda, GL Fraser, MO Roy… - Journal of Medicinal …, 2015 - ACS Publications
    Neurokinin-3 receptor (NK 3 R) has recently emerged as important in modulating the tonic pulsatile gonadotropin-releasing hormone (GnRH) release. We therefore decided to explore …
    Number of citations: 28 pubs.acs.org
    MS Perryman - 2014 - wrap.warwick.ac.uk
    … 102 Scheme 110 Chiral hydroxamic acid-catalysed kinetic resolution of (±)-3methylpiperazin-2-one. ................................................................................................. 102 Scheme 111 Previously …
    Number of citations: 6 wrap.warwick.ac.uk

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